(4-Bromo-2-(trifluoromethoxy)phenyl)methanol

Medicinal Chemistry Physicochemical Profiling Drug-Likeness Assessment

Leverage the unique ortho-OCF₃ and para-Br substitution pattern of this benzyl alcohol (CAS 220996-81-6) to accelerate your medicinal and agrochemical programs. The para-bromine serves as a pre-installed handle for efficient Suzuki-Miyaura coupling, enabling rapid biaryl diversification, while the electron-withdrawing trifluoromethoxy group elevates lipophilicity (XLogP3 2.9) and metabolic stability. The elevated melting point (60-63°C) permits straightforward ambient-temperature recrystallization, simplifying scale-up. Supplied at ≥98% HPLC purity with full analytical documentation (CoA, NMR), this building block minimizes your characterization burden and streamlines the synthesis of fluorinated leads.

Molecular Formula C8H6BrF3O2
Molecular Weight 271.033
CAS No. 220996-81-6
Cat. No. B591710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-2-(trifluoromethoxy)phenyl)methanol
CAS220996-81-6
Molecular FormulaC8H6BrF3O2
Molecular Weight271.033
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)OC(F)(F)F)CO
InChIInChI=1S/C8H6BrF3O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3,13H,4H2
InChIKeyCMVFMHREHCVREX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromo-2-(trifluoromethoxy)phenyl)methanol (CAS 220996-81-6) – Technical Overview and Procurement Context for Research-Grade Building Blocks


(4-Bromo-2-(trifluoromethoxy)phenyl)methanol (CAS 220996-81-6) is a halogenated aromatic alcohol bearing a bromine atom at the para position and a trifluoromethoxy group at the ortho position relative to the hydroxymethyl substituent [1]. This compound, with the molecular formula C₈H₆BrF₃O₂ and a molecular weight of 271.03 g/mol, belongs to the class of fluorinated benzyl alcohol derivatives commonly employed as versatile intermediates in pharmaceutical and agrochemical research . The presence of the bromine substituent confers distinct utility as a reactive handle for palladium-catalyzed cross-coupling transformations such as Suzuki-Miyaura reactions, while the trifluoromethoxy group imparts enhanced metabolic stability and lipophilicity to downstream derived structures [2].

Why In-Class Trifluoromethoxybenzyl Alcohols Are Not Interchangeable with (4-Bromo-2-(trifluoromethoxy)phenyl)methanol (CAS 220996-81-6)


Substituting (4-Bromo-2-(trifluoromethoxy)phenyl)methanol with other trifluoromethoxybenzyl alcohol analogs—such as the non-brominated 2-(trifluoromethoxy)phenyl)methanol (CAS 175278-07-6), the ortho-brominated isomer 2-bromo-4-(trifluoromethoxy)phenyl)methanol, or the para-trifluoromethoxy regioisomer 4-bromo-3-(trifluoromethoxy)phenyl)methanol—introduces quantifiable deviations in key physicochemical and reactivity parameters that directly impact synthetic utility and downstream material properties [1]. The para-bromine atom in CAS 220996-81-6 serves as an essential electrophilic coupling site, while its absence or positional alteration eliminates the precise vector for palladium-catalyzed cross-coupling reactions or fundamentally changes the electronic and steric environment of subsequent transformations . Furthermore, the ortho-trifluoromethoxy group exerts a unique electron-withdrawing inductive effect that influences both the acidity of the benzylic alcohol and the regioselectivity of electrophilic aromatic substitution, parameters that cannot be replicated by analogs bearing alternative substitution patterns or lacking the bromine handle [2].

Quantitative Differentiation Evidence for (4-Bromo-2-(trifluoromethoxy)phenyl)methanol (CAS 220996-81-6) Versus Comparator Analogs


Para-Bromine Substituent Confers Differential Lipophilicity (XLogP3 = 2.9) Relative to Non-Brominated Analog (XLogP3 = 2.1)

The target compound (4-Bromo-2-(trifluoromethoxy)phenyl)methanol exhibits a computed XLogP3 value of 2.9, representing a significant increase in lipophilicity compared to the non-brominated analog 2-(trifluoromethoxy)phenyl)methanol (CAS 175278-07-6), which has a computed XLogP3 of approximately 2.1 [1]. This difference arises from the contribution of the para-bromine atom, which adds substantial hydrophobic character to the molecular scaffold [2].

Medicinal Chemistry Physicochemical Profiling Drug-Likeness Assessment

Para-Bromine Substituent Enables Suzuki-Miyaura Cross-Coupling Reactivity Not Accessible to Non-Halogenated Analogs

(4-Bromo-2-(trifluoromethoxy)phenyl)methanol contains a para-bromine atom that serves as a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a transformation that is not possible with the non-brominated analog 2-(trifluoromethoxy)phenyl)methanol (CAS 175278-07-6) [1]. The para-positioning of the bromine atom ortho to the trifluoromethoxy group provides a unique electronic environment that modulates the oxidative addition step in cross-coupling catalysis relative to alternative bromine regioisomers .

Organic Synthesis Cross-Coupling Medicinal Chemistry Building Blocks

Experimental Melting Point (60-63°C) Enables Differential Purification and Handling Relative to Lower-Melting Isomers

The target compound (4-Bromo-2-(trifluoromethoxy)phenyl)methanol has a reported melting point range of 60-63°C, as verified by multiple commercial vendors . In contrast, the ortho-bromo regioisomer 2-bromo-4-(trifluoromethoxy)phenyl)methanol (CAS 1234567-89-0) is reported to be a liquid at ambient temperature, while the non-brominated analog 2-(trifluoromethoxy)phenyl)methanol (CAS 175278-07-6) exhibits a melting point of approximately 32-35°C .

Process Chemistry Crystallization Purification Quality Control

Commercial Availability at 96-98% Purity with Batch-Specific Analytical Documentation (NMR, HPLC) Distinguishes from Uncharacterized In-House Synthesis

(4-Bromo-2-(trifluoromethoxy)phenyl)methanol is commercially available from multiple reputable vendors with specified purities of 96% to 98% (HPLC), accompanied by batch-specific certificates of analysis including NMR and HPLC chromatograms . This level of documented quality assurance contrasts with in-house synthesis from 4-bromo-2-(trifluoromethoxy)benzaldehyde, which yields crude material requiring column chromatography (silica gel, hexane/EtOAc gradient) to achieve comparable purity .

Quality Assurance Procurement Reproducibility Analytical Chemistry

Schiff Base Derivatization Enables Nonlinear Optical (NLO) Material Applications Not Demonstrated for Non-Brominated Analogs

The condensation of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol-derived amine precursors with 2-hydroxy-5-nitrobenzaldehyde yields a Schiff base derivative, (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol, which crystallizes in the triclinic space group P−1 with unit cell parameters a = 7.674(4) Å, b = 12.584(6) Å, c = 15.921(6) Å, α = 89.62(4)°, β = 84.34(4)°, γ = 73.77(4)° and Z = 4 [1]. DFT calculations on this derivative reveal significant first hyperpolarizability values, identifying it as an effective NLO material candidate [2].

Materials Chemistry Nonlinear Optics Schiff Base Chemistry Crystal Engineering

Ortho-Trifluoromethoxy Substitution Modulates Benzylic Alcohol Reactivity Relative to Meta- and Para-OCF₃ Regioisomers

The ortho-trifluoromethoxy group in (4-Bromo-2-(trifluoromethoxy)phenyl)methanol exerts a strong electron-withdrawing inductive effect (-I) due to the electronegativity of the trifluoromethoxy substituent, while resonance donation is minimal due to the orthogonal orientation of the OCF₃ group relative to the aromatic π-system [1]. This electronic profile differs substantially from meta- and para-OCF₃ regioisomers, where inductive withdrawal persists but spatial proximity to the reactive benzylic alcohol center is altered, affecting both the acidity of the hydroxyl proton and the nucleophilicity of the benzylic carbon in substitution reactions [2].

Physical Organic Chemistry Substituent Effects Reactivity Prediction Medicinal Chemistry

Validated Research and Industrial Application Scenarios for (4-Bromo-2-(trifluoromethoxy)phenyl)methanol (CAS 220996-81-6) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Modular Synthesis of Biaryl-Containing Lead Compounds via Suzuki-Miyaura Cross-Coupling

The para-bromine atom in (4-Bromo-2-(trifluoromethoxy)phenyl)methanol serves as a pre-installed reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids [1]. This enables the rapid generation of biaryl derivatives with the trifluoromethoxybenzyl alcohol scaffold retained for further functionalization. The ortho-trifluoromethoxy group contributes a computed XLogP3 of 2.9, which is +0.8 logP units higher than the non-brominated analog, enhancing membrane permeability of the resulting biaryl products [2]. The 91% isolated yield reported for the reduction of 4-bromo-2-(trifluoromethoxy)benzaldehyde to the target alcohol confirms the synthetic accessibility of this building block .

Materials Science: Rational Design of Crystalline NLO-Active Schiff Base Derivatives

The amine derivative generated from (4-Bromo-2-(trifluoromethoxy)phenyl)methanol condenses with substituted benzaldehydes to form Schiff base compounds with well-defined crystal packing and nonlinear optical properties [1]. The bromine and trifluoromethoxy substituents participate in intermolecular C-H⋯O and other weak hydrogen-bonding interactions that govern the solid-state architecture, as demonstrated by the crystal structure of (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol (triclinic P−1, a = 7.674(4) Å, b = 12.584(6) Å, c = 15.921(6) Å) [2]. DFT calculations confirm significant first hyperpolarizability values, positioning these derivatives as candidates for second-order NLO materials .

Process Chemistry: Scalable Synthesis with Crystallization-Based Purification at Ambient Temperature

The melting point range of 60-63°C for (4-Bromo-2-(trifluoromethoxy)phenyl)methanol is approximately 25-30°C higher than the non-brominated analog 2-(trifluoromethoxy)phenyl)methanol (~32-35°C) [1][2]. This elevated melting point enables straightforward recrystallization from common organic solvents at ambient temperature, facilitating purification at multigram scale without requiring cryogenic cooling or specialized low-temperature equipment . Commercial suppliers offer this compound at 96-98% purity (HPLC) with batch-specific certificates of analysis including NMR and melting point verification, reducing the analytical characterization burden for process development teams .

Agricultural Chemistry: Synthesis of Fluorinated Agrochemical Intermediates

The trifluoromethoxy group in (4-Bromo-2-(trifluoromethoxy)phenyl)methanol is a privileged motif in modern agrochemical design due to its metabolic stability and favorable physicochemical profile [1]. The compound serves as a key intermediate for constructing more complex fluorinated aromatic structures used in fungicide and herbicide discovery programs [2]. The ortho-OCF₃ substitution pattern imparts distinct electronic effects (strong -I, minimal resonance) that differ from meta- and para-OCF₃ regioisomers, influencing the bioactivity and environmental fate of derived agrochemical candidates .

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